

# Technical Guide: Certificate of Analysis for Buprofezin (Standard)

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Compound of Interest		
Compound Name:	Buprofezin (Standard)	
Cat. No.:	B033132	Get Quote

#### Introduction

Buprofezin is a thiadiazine-based insect growth regulator (IGR) used to control a variety of sap-feeding insect pests, including whiteflies, leafhoppers, and mealybugs, in agricultural settings. [1][2][3][4] Its mode of action is distinct from neurotoxic pesticides, as it inhibits chitin synthesis, a crucial process for the development of the insect exoskeleton.[1][2][3] This disruption of the molting process primarily affects the nymph and larval stages, preventing them from maturing and reproducing, thus controlling pest populations.[1][2][3] As an analytical standard, Buprofezin is a high-purity compound used by researchers and analytical laboratories as a reference material for calibration, method validation, and quality control assays. A Certificate of Analysis (CoA) for a Buprofezin standard is a critical document that provides detailed, batch-specific data verifying its identity, purity, and compliance with established specifications.[5][6][7] This guide provides an in-depth overview of the typical information and methodologies presented in a CoA for **Buprofezin (Standard)**.

### **Data Presentation**

A Certificate of Analysis for a chemical standard like Buprofezin provides comprehensive data on its physical and chemical properties. The following tables summarize the typical quantitative data found in such a document.

Table 1: Identification and General Properties



Parameter	Specification
Product Name	Buprofezin (Standard)
CAS Number	69327-76-0
Chemical Formula	C16H23N3OS[8]
Molecular Weight	305.44 g/mol [8]
Appearance	White crystalline solid
Isomerism	Exists exclusively as the Z-isomer in both solid and dissolved states.[9][10]

Table 2: Physicochemical Data

Parameter	Specification	Method
Purity (Assay)	≥ 98.5%	HPLC or GC
Melting Point	104-106°C[8]	USP <741>
Water Solubility	0.9 mg/L (at 20°C)[8]	OECD 105
Solubility in Organic Solvents	Chloroform (Slightly), Methanol	Visual
Moisture Content	≤ 0.5%	Karl Fischer Titration

Table 3: Impurity Profile

Impurity	Specification
Thiobiuret (BF25)	≤ 0.2%
Isopropylphenylurea (BF12)	≤ 0.2%
Individual Unknown Impurity	≤ 0.1%
Total Impurities	≤ 1.5%



## **Experimental Protocols**

The analytical methods used to generate the data in a Certificate of Analysis are critical for ensuring the reliability of the results. Detailed protocols for the key experiments are provided below.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the Buprofezin standard by separating it from any potential impurities.

- Instrumentation:
  - High-Performance Liquid Chromatograph with a UV detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Phosphoric acid may be added to adjust the pH.[11]
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 250 nm.[12]
  - Injection Volume: 10 μL.
  - Column Temperature: 30°C.
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh about 25 mg of Buprofezin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution with a known concentration of approximately 1 mg/mL.
  - Sample Solution: Prepare a sample solution of the Buprofezin batch to be tested in the same manner as the standard solution.



#### Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
- Inject the sample solution.
- The purity is calculated by comparing the peak area of Buprofezin in the sample chromatogram to the total area of all peaks (area percent method).
- 2. Identity Confirmation and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides confirmation of the chemical structure of Buprofezin and is used to identify and quantify volatile impurities.

- Instrumentation:
  - Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Chromatographic Conditions:
  - Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Inlet Temperature: 250°C.
  - Oven Temperature Program:
    - Initial temperature: 100°C, hold for 1 minute.
    - Ramp at 20°C/min to 280°C.
    - Hold at 280°C for 5 minutes.



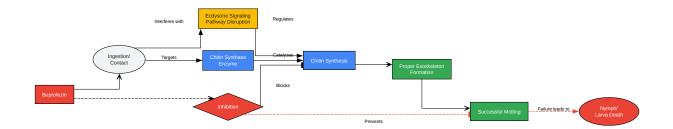
- Injection Mode: Splitless.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - o Mass Range: 50-400 amu.
  - Selected Ion Monitoring (SIM) mode: For quantitative analysis, monitor characteristic ions of Buprofezin (e.g., m/z 105, 172, 305).[13]
- Sample Preparation:
  - Prepare a solution of the Buprofezin standard in a suitable solvent like ethyl acetate or toluene at a concentration of approximately 10 μg/mL.[14]
- Procedure:
  - Inject the prepared sample solution into the GC-MS system.
  - The resulting mass spectrum is compared with a reference spectrum of Buprofezin for identity confirmation.
  - Impurities are identified by their mass spectra and quantified based on their peak areas relative to the Buprofezin peak.

## **Mandatory Visualizations**

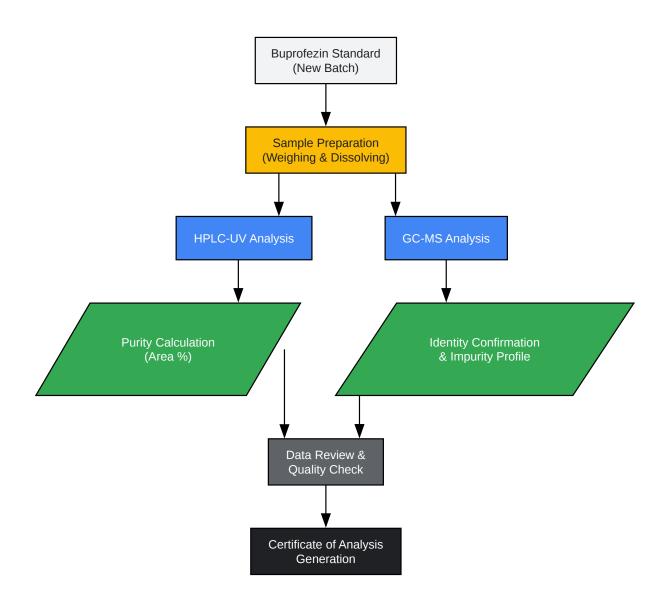
Mechanism of Action: Inhibition of Chitin Synthesis

Buprofezin's primary mode of action is the inhibition of chitin synthesis, a vital component of the insect exoskeleton.[1][2] This disruption of the molting process is often linked to interference with insect hormone homeostasis, including the ecdysone signaling pathway.[15]









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